N'-(benzenesulfonyl)-N-(4-bromophenyl)benzenecarboximidamide
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Description
N'-(benzenesulfonyl)-N-(4-bromophenyl)benzenecarboximidamide is a useful research compound. Its molecular formula is C19H15BrN2O2S and its molecular weight is 415.31. The purity is usually 95%.
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Scientific Research Applications
Halogenation and Synthesis Applications
The application of related compounds in halogenation processes and synthetic chemistry is noteworthy. For instance, the use of bromine and N-bromosuccinimide (NBS) in the presence of acidic catalysts facilitates the ring halogenation of polyalkylbenzenes, indicating a method for selectively introducing halogens into complex molecules, which could be relevant for derivatives of N'-(benzenesulfonyl)-N-(4-bromophenyl)benzenecarboximidamide (P. Bovonsombat & E. Mcnelis, 1993; H. Takei, I. Watanabe, & T. Mukaiyama, 1965).
Catalytic and Oxidative Processes
Research highlights the catalytic activities of compounds containing benzenesulfonyl groups. For example, N-(2‘-Phenylphenyl)benzenesulfonamides were used in oxidative cross-coupling reactions with alkenes under a palladium-copper catalyst system, demonstrating the role of these compounds in facilitating bond formation under oxidative conditions (M. Miura, T. Tsuda, T. Satoh, S. Pivsa-Art, & M. Nomura, 1998).
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-bromophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-16-11-13-17(14-12-16)21-19(15-7-3-1-4-8-15)22-25(23,24)18-9-5-2-6-10-18/h1-14H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBJSFICWVYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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